Tetrahydrofuryl bromide
Overview
Description
Tetrahydrofurfuryl bromide is a chemical compound with the empirical formula C5H9BrO . It is a solid substance and is used in various applications .
Molecular Structure Analysis
The molecular weight of Tetrahydrofurfuryl bromide is 165.03 . The SMILES string representation of its structure is BrCC1CCCO1 .
Scientific Research Applications
Gas Hydrate Research : THF is used in the research of gas hydrates, particularly for its potential in natural gas storage. A study by Mech and Sangwai (2016) investigated the phase stability of methane hydrate in the presence of THF and Tetra-n-butyl ammonium bromide (TBAB) as mixed promoters, exploring their effectiveness in various concentrations and conditions (Mech & Sangwai, 2016).
Photodehalogenation in Organic Synthesis : THF is employed as a hydrogen source in the nickel-catalyzed photodehalogenation of aryl bromides, offering a simple and broad-scope protocol for organic synthesis. This method is notable for its simplicity and wide application range, as explored by Higginson et al. (2021) (Higginson et al., 2021).
Inhibition of Crystal Growth : A study by Kelland et al. (2013) found that tetraalkylphosphonium bromide salts, when tested with THF, are effective inhibitors of THF hydrate crystal growth. This has implications for improving low dosage hydrate inhibitors in various applications (Kelland et al., 2013).
Benzylation of Sugars : Mukherjee et al. (2014) demonstrated that a mixture of benzyl bromide, sodium hydroxide, and crown ethers in THF is efficient for benzylation of sugars, with specific application in the synthesis of hyaluronic acid oligomers (Mukherjee et al., 2014).
Polarographic Solvent Applications : THF-water mixtures are suitable for polarographic analyses of organic compounds, as explored in a study by Silverman et al. (1959). This medium is particularly adaptable for routine analyses due to its solvent action and compatibility with various electrolytes and organic compounds (Silverman et al., 1959).
Synthesis of Substituted Tetrahydrofurans : Hay et al. (2005) described a stereoselective synthesis of substituted tetrahydrofurans via palladium-catalyzed reactions, highlighting its scope, limitations, and stereoselectivity. This method provides access to various tetrahydrofuran derivatives (Hay et al., 2005).
Hydrogen Storage : Xie et al. (2011) studied the hydrogen storage characteristics of TBAB hydrates, demonstrating their potential for efficient hydrogen storage with faster rates and higher densities compared to THF hydrates (Xie et al., 2011).
Safety And Hazards
Tetrahydrofurfuryl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, may cause respiratory irritation, and may damage the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
Relevant Papers
The paper “Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether” discusses the synthesis of a related compound, bis(Tetrahydrofurfuryl) Ether, from tetrahydrofurfuryl alcohol . Another paper, “The effect of THF and the chelating modifier DTHFP on the …” discusses the influence of modifiers on the statistical anionic copolymerisation of the biobased monomer β-myrcene with styrene .
properties
IUPAC Name |
2-bromooxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDHUWRUQKFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromotetrahydrofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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